Cas no 5402-55-1 (2-(thiophen-2-yl)ethan-1-ol)
2-(thiophen-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiopheneethanol
- 2-(2-HYDROXYETHYL)THIOPHENE
- 2-THIENYLETHANOL
- 2-THIOPHENETHANOL
- THIOPHENE-2-ETHANOL
- Ethanol, 2-(2-thienyl)-
- Thiopheneethanol
- B-(B-THIENYL)ETHANOL
- THIOPHENE-2-ETHYANOL
- 2-THIOPHEN-2-YLETHANOL
- 2-(2-THIENYL) ETHANOL (THIOPHENE-2-ETHANOL)
- 2-(2-Hydroxyethyl)thiophene, 2-(2-Thienyl)ethanol
- 2-(2-Thienyl)ethyl alcohol
- 2-Thiophen-2-yl-ethanol
- 2-(2-Thienyl)ethanol
- 2-(thiophen-2-yl)ethanol
- 2-(THIOPHEN-2-YL)ETHAN-1-OL
- 2-(2-Thienyl)-ethanol
- VMJOFTHFJMLIKL-UHFFFAOYSA-N
- 2-(2-thienyl)ethan-1-ol
- Thiophen-2-ethanol
- thiophene ethanol
- NSC5136
- 2-thiophene-ethanol
- PubChem5581
- 2-Thiopheneethanol,98%
- NS00003788
- PS-5774
- 2-Thiopheneethanol, 98%
- 2-Thiopheneethanol, technical, >=95.0% (GC)
- 332ZDU4HDC
- AC-6274
- PB32074
- CHEBI:195139
- 2-(thiophen-2-yl) ethanol
- P10012
- InChI=1/C6H8OS/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2
- CS-W020421
- AKOS003382008
- BIDD:GT0601
- MFCD00005462
- A829916
- Q-102734
- NSC 5136
- VMJOFTHFJMLIKL-UHFFFAOYSA-
- Q-200140
- F0001-1418
- T1021
- 2-(thiophen-2-yl)ethyl alcohol
- 2-(2-Hydroxyethyl)thiofuran
- SCHEMBL150608
- EN300-55025
- AM82007
- FT-0608522
- 5402-55-1
- EINECS 226-452-0
- EC 226-452-0
- DTXSID2063840
- Z397587354
- SY001832
- NSC-5136
- DB-015975
- 2-thiophene ethanol
- 2-(thiophen-2-yl)ethan-1-ol
-
- MDL: MFCD00005462
- Inchi: 1S/C6H8OS/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2
- InChI Key: VMJOFTHFJMLIKL-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CCO
- BRN: 106985
Computed Properties
- Exact Mass: 128.03000
- Monoisotopic Mass: 128.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 65.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 48.5
Experimental Properties
- Color/Form: Colorless or yellowish clear liquid
- Density: 1.153 g/mL at 25 °C(lit.)
- Boiling Point: 115°C/13mmHg(lit.)
- Flash Point: Fahrenheit: 221 ° f
Celsius: 105 ° c - Refractive Index: n20/D 1.551(lit.)
- Water Partition Coefficient: Slightly soluble
- PSA: 48.47000
- LogP: 1.28290
- Solubility: Slightly soluble in water
2-(thiophen-2-yl)ethan-1-ol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:UN 3334
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S23-S24/25
- FLUKA BRAND F CODES:13
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
- Risk Phrases:R36/37/38
2-(thiophen-2-yl)ethan-1-ol Customs Data
- HS CODE:29349990
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(thiophen-2-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004422-1000g |
2-Thiopheneethanol |
5402-55-1 | 98% | 1000g |
$212.00 | 2023-09-01 | |
| Fluorochem | 208753-5g |
2-Thiopheneethanol |
5402-55-1 | 95% | 5g |
£14.00 | 2022-02-28 | |
| Fluorochem | 208753-25g |
2-Thiopheneethanol |
5402-55-1 | 95% | 25g |
£18.00 | 2022-02-28 | |
| Fluorochem | 208753-100g |
2-Thiopheneethanol |
5402-55-1 | 95% | 100g |
£40.00 | 2022-02-28 | |
| Fluorochem | 208753-250g |
2-Thiopheneethanol |
5402-55-1 | 95% | 250g |
£80.00 | 2022-02-28 | |
| Fluorochem | 208753-500g |
2-Thiopheneethanol |
5402-55-1 | 95% | 500g |
£105.00 | 2022-02-28 | |
| Fluorochem | 208753-1kg |
2-Thiopheneethanol |
5402-55-1 | 95% | 1kg |
£195.00 | 2022-02-28 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0692129943- 25g |
2-(thiophen-2-yl)ethan-1-ol |
5402-55-1 | 90%(GC) | 25g |
¥ 82.4 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0692129923- 500g |
2-(thiophen-2-yl)ethan-1-ol |
5402-55-1 | 90%(GC) | 500g |
¥ 1,164.7 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107405-5g |
2-(thiophen-2-yl)ethan-1-ol |
5402-55-1 | 98% | 5g |
¥29.90 | 2023-09-01 |
2-(thiophen-2-yl)ethan-1-ol Suppliers
2-(thiophen-2-yl)ethan-1-ol Related Literature
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Amélie Wannebroucq,Rita Meunier-Prest,Jean-Claude Chambron,Claire-Hélène Brachais,Jean-Mo?se Suisse,Marcel Bouvet RSC Adv. 2017 7 41272
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2. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivativesLance S. Fuller,Brian Iddon,Kevin A. Smith J. Chem. Soc. Perkin Trans. 1 1997 3465
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Alexey O. Chagarovskiy,Ekaterina M. Budynina,Olga A. Ivanova,Victor B. Rybakov,Igor V. Trushkov,Mikhail Ya. Melnikov Org. Biomol. Chem. 2016 14 2905
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Ilona M. Heckler,Jurgen Kesters,Maxime Defour,Huguette Penxten,Bruno Van Mele,Wouter Maes,Eva Bundgaard J. Mater. Chem. A 2016 4 16677
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Lei Wang,Haiqing Liu,Robert M. Konik,James A. Misewich,Stanislaus S. Wong Chem. Soc. Rev. 2013 42 8134
Additional information on 2-(thiophen-2-yl)ethan-1-ol
Introduction to 2-(thiophen-2-yl)ethan-1-ol (CAS No. 5402-55-1)
2-(thiophen-2-yl)ethan-1-ol, identified by the Chemical Abstracts Service registry number CAS No. 5402-55-1, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science. This compound, featuring a thiophene ring fused with an ethanol side chain, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the thiophene moiety imparts distinct electronic and steric characteristics, which are leveraged in various applications, particularly in the development of bioactive molecules and advanced materials.
The molecular structure of 2-(thiophen-2-yl)ethan-1-ol consists of a four-membered aromatic ring containing sulfur, connected to an ethyl group with an hydroxyl (-OH) substituent at the second carbon position. This configuration allows for diverse chemical modifications, making it a versatile building block in organic synthesis. The compound’s solubility profile and reactivity profile have been extensively studied, revealing its potential as a precursor in the synthesis of more complex molecules.
In recent years, 2-(thiophen-2-yl)ethan-1-ol has been explored for its role in pharmaceutical research. The thiophene scaffold is a common motif in many bioactive compounds, including antiviral, antibacterial, and anticancer agents. Researchers have demonstrated that derivatives of this compound can exhibit inhibitory effects on specific biological targets by modulating their electronic properties through functional group modifications. For instance, studies have shown that incorporating additional substituents on the thiophene ring or the ethanol side chain can enhance binding affinity to protein receptors, thereby improving therapeutic efficacy.
One notable area of research involves the use of 2-(thiophen-2-yl)ethan-1-ol in the development of novel drug candidates. The compound’s ability to serve as a precursor for heterocyclic compounds has been exploited in designing molecules with enhanced pharmacokinetic properties. For example, researchers have synthesized analogs of this compound that exhibit improved solubility and metabolic stability, which are critical factors for drug development. These advancements highlight the compound’s potential as a key intermediate in medicinal chemistry.
Furthermore, the material science applications of 2-(thiophen-2-yl)ethan-1-ol are equally compelling. The compound’s aromaticity and electron-rich nature make it suitable for use in organic electronics and photovoltaic devices. In recent studies, researchers have incorporated this molecule into organic semiconductors, where its structural features contribute to efficient charge transport properties. This work underscores the compound’s versatility beyond pharmaceuticals and opens new avenues for its application in cutting-edge technologies.
The synthesis of 2-(thiophen-2-yl)ethan-1-ol has also been optimized to ensure high yield and purity. Various synthetic routes have been reported, including cross-coupling reactions and reduction processes that introduce the desired functional groups efficiently. These methodologies are crucial for scaling up production and making the compound accessible for industrial applications. The availability of reliable synthetic protocols has facilitated its widespread use in both academic and industrial research settings.
In conclusion, 2-(thiophen-2-yl)ethan-1-ol (CAS No. 5402-55-1) is a multifaceted compound with significant implications in pharmaceutical chemistry and material science. Its unique structural features and reactivity profile make it a valuable tool for synthetic chemists and researchers working on drug discovery and advanced materials. As ongoing research continues to uncover new applications for this molecule, its importance is expected to grow further, solidifying its role as a cornerstone in modern chemical research.
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